molecular formula C22H20ClN5O2S B2572186 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 886928-19-4

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2572186
CAS No.: 886928-19-4
M. Wt: 453.95
InChI Key: VBBQBNUHLZRCDO-UHFFFAOYSA-N
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Description

The compound “2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a derivative of 1,2,4-triazole. It was synthesized with the aim of obtaining potential anti-inflammatory compounds . The results suggest that this compound exhibits remarkable activity when compared with indomethacin even in the absence of a carboxyl group in its structure, which reduces the possibility of gastric irritation .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a 1,2,4-triazole ring, a pyrrole ring, and a phenyl ring. The compound also contains a sulfanyl group and an ethoxyphenyl group .


Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Antimicrobial Applications

Compounds containing the 1,2,4-triazole ring system, such as 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, have shown significant antimicrobial properties. These compounds have been tested for their in vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating a wide range of pharmaceutical activities including anti-inflammatory, analgesic, and antibacterial effects (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Anticancer Activity

The synthesis of 1,2,4-triazole derivatives and their testing against various cancer cell lines has revealed potent anticancer activities. Certain derivatives of this chemical compound showed high activity against specific cancer cell lines, suggesting their potential as leading compounds for in-depth cancer research (Volodymyr Zyabrev, B. Demydchuk, V. Zhirnov, V. Brovarets, 2022).

Modification for Improved Pharmacological Effects

Modifications of the acetamide group in related compounds have been shown to enhance anticancer effects and reduce toxicity. Such modifications include the replacement of the acetamide group with alkylurea, leading to potent antiproliferative activities and reduced acute oral toxicity (Xiao-meng Wang, Shuai Mao, Lei Cao, Xiao-Xiao Xie, Min-Hang Xin, Jia-Fang Lian, Yong-xiao Cao, San-qi Zhang, 2015).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and characterization of compounds with the 1,2,4-triazole ring system. This includes studies on their vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on their molecular structures (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Antibacterial Screening

1,3,4-oxadiazole and acetamide derivatives of similar compounds have been synthesized and screened for antibacterial properties, exhibiting significant activities against various bacterial strains (A. Rehman, A. Fatima, N. Abbas, M. Abbasi, K. Khan, M. Ashraf, I. Ahmad, S. Ejaz, 2013).

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . This compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compound’s pronounced docking properties and biological activity .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-30-19-12-6-5-11-18(19)24-20(29)15-31-22-26-25-21(16-9-3-4-10-17(16)23)28(22)27-13-7-8-14-27/h3-14H,2,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBQBNUHLZRCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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